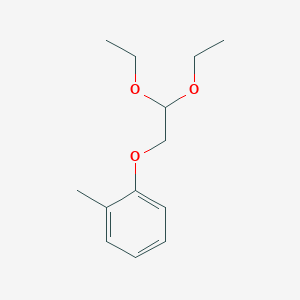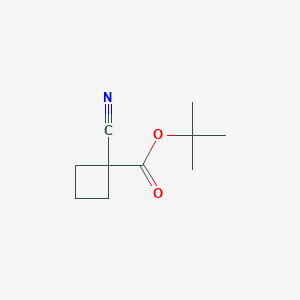![molecular formula C15H11ClN2OS2 B2703522 N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE CAS No. 301176-72-7](/img/structure/B2703522.png)
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE is a heterocyclic compound that features a thiazole ring, a thiophene ring, and a chlorobenzyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mecanismo De Acción
Target of Action
The primary targets of a compound are usually identified through a combination of experimental techniques such as affinity chromatography, drug affinity responsive target stability, and others . Computational approaches are also used to predict possible protein targets .
Mode of Action
The compound’s interaction with its targets and any resulting changes are often studied using a variety of experimental techniques, including affinity chromatography, drug affinity determinations, responsive target stability, and others . Computational approaches have also been considered plausible initial alternatives .
Biochemical Pathways
The affected pathways and their downstream effects are typically identified through metabolomics studies, which provide a broad picture of the metabolome and insights into complex biochemical pathways .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are usually determined through a combination of in vitro and in vivo studies . These studies help to understand how the compound is absorbed, distributed, metabolized, and excreted by the body, and their impact on the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are often studied using a variety of techniques, including molecular biology, cellular biology, biochemistry, pharmacology, and physiology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE typically involves the reaction of 4-chlorobenzyl bromide with thiazole-2-thiol to form the intermediate 5-(4-chlorobenzyl)thiazole. This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as dyes and polymers.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide
- N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide
- N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide
Uniqueness
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of a thiazole ring, a thiophene ring, and a chlorobenzyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-11-5-3-10(4-6-11)8-12-9-17-15(21-12)18-14(19)13-2-1-7-20-13/h1-7,9H,8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOUQRJTDKJRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-tert-butyl-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2703439.png)
![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2703440.png)
![Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate](/img/structure/B2703442.png)

![1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2703444.png)


![1-[(4-CHLOROPHENYL)METHYL]-3-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]UREA](/img/structure/B2703451.png)
![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2703452.png)


![N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2703455.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2703459.png)
![(Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2703462.png)
